N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 851714-54-0
VCID: VC4234618
InChI: InChI=1S/C26H23F2N3O2S/c27-20-10-6-11-21(28)25(20)26(33)29-13-14-31-16-23(19-9-4-5-12-22(19)31)34-17-24(32)30-15-18-7-2-1-3-8-18/h1-12,16H,13-15,17H2,(H,29,33)(H,30,32)
SMILES: C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F
Molecular Formula: C26H23F2N3O2S
Molecular Weight: 479.55

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

CAS No.: 851714-54-0

Cat. No.: VC4234618

Molecular Formula: C26H23F2N3O2S

Molecular Weight: 479.55

* For research use only. Not for human or veterinary use.

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide - 851714-54-0

Specification

CAS No. 851714-54-0
Molecular Formula C26H23F2N3O2S
Molecular Weight 479.55
IUPAC Name N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide
Standard InChI InChI=1S/C26H23F2N3O2S/c27-20-10-6-11-21(28)25(20)26(33)29-13-14-31-16-23(19-9-4-5-12-22(19)31)34-17-24(32)30-15-18-7-2-1-3-8-18/h1-12,16H,13-15,17H2,(H,29,33)(H,30,32)
Standard InChI Key GLLGMHDJQXMNRW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F

Introduction

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, thioether linkage, and benzamide core. This structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Structural Characteristics

The molecular formula of this compound is C28H29N3O2S, with a molecular weight of approximately 471.62 g/mol. Its structural components include:

  • Indole Moiety: Known for its diverse biological activities, including anticancer and antimicrobial properties.

  • Thioether Linkage: This may enhance the compound's reactivity and binding affinity to biological targets.

  • Benzamide Core: This contributes to the compound's interaction capabilities with proteins and enzymes.

Chemistry

In organic synthesis, N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide can serve as a building block for developing more complex molecules. It is also utilized in studying reaction mechanisms involving indole and thioether functionalities.

Biology

This compound has potential as a biochemical probe for studying protein-ligand interactions. The indole ring is common in many biologically active compounds, suggesting that this compound may influence various cellular pathways.

Medicine

Research indicates that compounds related to benzamide and indole derivatives exhibit anticancer properties. The presence of the benzylamino group may enhance its efficacy against cancer cells by improving interactions with cellular targets.

Anticancer Potential

Studies have shown that indole-based compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. For example:

CompoundActivityEC50 (μM)
WO5mβ-cell protective against ER stress0.1 ± 0.01
N-(2-(Benzylamino)-2-oxoethyl)benzamideAnticancer activityNot specified

The presence of the benzylamino group in N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide enhances its interaction with cancer cell targets.

Neuroprotective Effects

The structural characteristics suggest potential neuroprotective effects, particularly in conditions involving oxidative stress or neurodegeneration. The indole structure is known to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Enzyme Modulation

The thioether and benzamide functionalities may allow this compound to act as an enzyme modulator. Similar compounds have shown the ability to inhibit various enzymes involved in disease processes.

Case Studies

Structure-Activity Relationship (SAR) Studies:

Research has identified analogs of N-(2-(Benzylamino)-2-oxoethyl)benzamide that exhibit significant β-cell protective activity against endoplasmic reticulum stress, highlighting the potential for similar compounds to protect pancreatic β-cells from dysfunction related to diabetes.

Anticancer Screening:

In drug library screenings for anticancer compounds, derivatives of indole were evaluated for their ability to inhibit tumor growth in multicellular spheroids. While specific data on N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide was not reported, related compounds demonstrated significant anticancer activity.

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